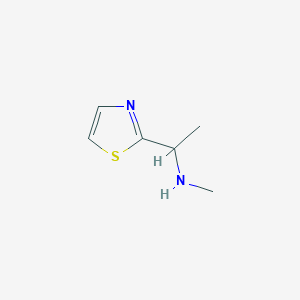

Methyl-(1-thiazol-2-yl-ethyl)-amine

Description

Properties

IUPAC Name |

N-methyl-1-(1,3-thiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5(7-2)6-8-3-4-9-6/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNHSIORGPFNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 1 Thiazol 2 Yl Ethyl Amine and Analogues

Strategies for Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a foundational step in the synthesis of Methyl-(1-thiazol-2-yl-ethyl)-amine and its analogues. Several classical and contemporary methods are employed, with the Hantzsch synthesis being a cornerstone of thiazole chemistry.

Hantzsch Thiazole Synthesis and its Variations

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a widely utilized and versatile method for the construction of thiazole rings. synarchive.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com

A typical example is the reaction of 2-bromoacetophenone (B140003) with thiourea (B124793) to yield 2-amino-4-phenylthiazole. chemhelpasap.com This reaction is often carried out in a solvent like methanol (B129727) or ethanol (B145695) and can be promoted by heating. chemhelpasap.comyoutube.com The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the α-haloketone and thioamide starting materials.

Variations of the Hantzsch synthesis have been developed to improve yields, simplify procedures, and employ more environmentally benign conditions. These can include the use of different solvents, catalysts, or reaction conditions, such as performing the reaction under acidic conditions which can alter the regioselectivity of the cyclization when using N-monosubstituted thioureas. rsc.org

| α-Haloketone | Thioamide/Thiourea | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Methanol, heat | 2-Amino-4-phenylthiazole | High | chemhelpasap.com |

| α-Halogeno ketones | N-monosubstituted thioureas | 10M-HCl-EtOH (1:2), 80°C | 2-Imino-3,4-dimethyl-2,3-dihydrothiazole | 73% | rsc.org |

| γ-Bromoenones | Thioamides | Acetic acid | Fused-thiazole derivatives | Not specified | nih.gov |

One-Pot Synthesis Approaches for Thiazole Derivatives

Modern synthetic chemistry often favors one-pot procedures due to their efficiency, reduced waste, and operational simplicity. Several one-pot methods for the synthesis of thiazole derivatives have been developed. These methods often combine multiple reaction steps into a single process without the need for isolating intermediates. For instance, a one-pot, three-component reaction can be employed using precursors like 2-(2-benzylidene hydrazinyl)-4-methylthiazole to generate complex thiazole derivatives. nih.gov

Another one-pot strategy involves the reaction of α-active methylene (B1212753) ketones, which are first brominated, then treated with potassium thiocyanate, and finally condensed with primary amines. ekb.eg This four-step, one-pot process provides a facile route to thiazol-2(3H)-imine derivatives. ekb.eg Such multicomponent reactions are highly valued for their ability to rapidly generate molecular diversity from simple starting materials. sigmaaldrich.com

| Starting Materials | Reagents/Catalyst | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-(2-Benzylidenehydrazinyl)-4-methylthiazole, Thiosemicarbazide (B42300), Hydrazonoyl chlorides | Triethylamine (catalyst) | Dioxane, reflux | 5-(1-(2-(Thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | nih.gov |

| α-Active methylene ketone, N-Bromosuccinimide, Potassium thiocyanate, Primary amine | None specified | Ethanol | Thiazol-2(3H)-imine derivatives | ekb.eg |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide, Carbonyl compounds | None | Room temperature, stirring | 4-Hydroxy-3-[2-(N'-substituted-hydrazino)-thiazol-4-yl]-6-methyl-pyran-2-one | sigmaaldrich.com |

Cyclization Reactions Involving Thiourea and Halogenated Ketones

The reaction between thiourea (or its derivatives) and a halogenated ketone is the quintessential reaction for thiazole ring formation, forming the core of the Hantzsch synthesis. researchgate.net The process involves the nucleophilic sulfur of the thiourea attacking the carbon bearing the halogen on the ketone, leading to the formation of an S-alkylated intermediate. This is followed by an intramolecular condensation between the nitrogen of the thiourea and the carbonyl carbon of the ketone, which, after dehydration, yields the stable aromatic thiazole ring. youtube.com

For the synthesis of a precursor to this compound, such as 2-acetylthiazole (B1664039) (1-(thiazol-2-yl)ethanone), a suitable α-haloketone would be required to react with a thioamide like thioformamide. nist.gov Alternatively, intermediates like 2-amino-4-substituted thiazoles are readily prepared from the reaction of thiourea with various α-haloketones. chemhelpasap.comevitachem.com

Introduction and Modification of Amine Functionalities

Once the thiazole core, functionalized with a suitable handle like a ketone group (e.g., 2-acetylthiazole), is synthesized, the next stage involves the introduction and modification of the amine functionality to arrive at the target compound, this compound.

Alkylation and Acylation Reactions of Thiazol-2-amines

Alkylation and acylation are fundamental reactions for modifying amine groups. While direct alkylation of amines can sometimes be difficult to control and may lead to over-alkylation, it is a viable strategy. masterorganicchemistry.com For instance, a primary amine such as 1-(thiazol-2-yl)ethanamine (B1319738) could be methylated using a reagent like methyl iodide to yield the secondary amine, this compound. orgsyn.org

Acylation of thiazole amines is also a common transformation. For example, aminothiazole derivatives can readily react with acetic anhydride (B1165640) in the presence of pyridine (B92270) to form the corresponding acetylated amides. nih.gov While not a direct route to the target compound, this demonstrates a key method for functionalizing the amine group on a thiazole ring.

Reductive Amination Strategies

Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This reaction is arguably the most direct pathway to synthesize this compound from a 2-acetylthiazole precursor. The process involves the reaction of the ketone (2-acetylthiazole) with methylamine (B109427) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. masterorganicchemistry.comwikipedia.org

A variety of reducing agents can be employed for this transformation, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial, as some, like NaBH₃CN, are selective for the imine intermediate in the presence of the starting ketone. masterorganicchemistry.com This one-pot reaction avoids the isolation of the intermediate imine and typically provides good yields of the final amine product. wikipedia.org

Incorporation of Chiral Amines for Stereoselective Synthesis

The stereoselective synthesis of chiral thiazole-containing compounds, including this compound, is of significant interest due to the often-differentiated biological activity of enantiomers. The incorporation of chiral amines is a key strategy to achieve this selectivity.

One prominent approach involves the use of chiral auxiliaries derived from amino acids. An efficient modified Hantzsch reaction has been described for the synthesis of optically pure thiazole amino acid derivatives starting from the corresponding amino acids. researchgate.net This method has been successfully applied to the synthesis of a derivative of L-(Gln)Thz, a novel chiral thiazole amino acid. researchgate.net The stereochemistry of the resulting thiazole amino acids can often be correlated with their Cotton effects, providing a valuable tool for assigning absolute configuration. researchgate.net

Furthermore, the broader field of asymmetric synthesis of chiral amines has seen significant advancements. Transition metal-catalyzed asymmetric hydrogenation of prochiral enamines and imines stands out as a powerful method for accessing enantiomerically pure amines. acs.org These strategies, while not always directly applied to thiazoles, provide a conceptual framework for the stereocontrolled synthesis of the amine functionality in molecules like this compound. acs.org The development of new chiral phosphorus ligands has been a driving force in this area. acs.org

The synthesis of chiral thiazoline (B8809763) and thiazole building blocks is another crucial aspect, as these can be incorporated into larger molecules. nih.gov A variety of methods, from biomimetic approaches to stereoselective alkylations, are available to the synthetic chemist. nih.gov

Synthesis of the "Ethyl" Moiety and its Connection to the Thiazole Ring

The introduction of the 1-aminoethyl group at the 2-position of the thiazole ring is a key synthetic challenge. This section details methods for constructing this specific side chain.

Methods for Introducing α-Methyl-Ethyl Chains

The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring itself, and variations of this reaction can be used to introduce the desired side chain. nih.govderpharmachemica.com This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. nih.govderpharmachemica.com For the synthesis of 2-amino-4-substituted thiazoles, a suitably substituted α-bromoketone is reacted with thiourea. nih.gov For instance, 2-bromo-1-pyridin-2-yl-ethanone can be condensed with thiourea to yield 2-amino-4-(pyridin-2-yl)thiazole. nih.gov

To introduce the α-methyl-ethyl chain specifically, one could envision starting with an α-haloketone bearing the appropriate three-carbon fragment. An alternative strategy involves the modification of a pre-formed thiazole ring. For example, a 2-aminothiazole (B372263) can be acylated, and the resulting amide can be further manipulated.

Chain Elongation and Functionalization Strategies

While direct introduction of the α-methyl-ethyl chain is common, chain elongation and functionalization strategies offer alternative routes. For example, a 2-formylthiazole could be subjected to a Grignard reaction with a methylmagnesium halide, followed by oxidation and subsequent amination to install the desired functionality.

Another approach involves the use of metathesis chemistry. Cross-metathesis with a short-chain olefin can be used to introduce a carbon-carbon double bond at a specific position, which can then be further functionalized. google.com

Derivatization Strategies for Structural Elucidation and Optimization

Derivatization plays a crucial role in confirming the structure of newly synthesized compounds and in optimizing their properties. The synthesis of various derivatives allows for a systematic exploration of structure-activity relationships.

Synthesis of Substituted Phenylthiazol-2-amine Derivatives

A common derivatization strategy involves the synthesis of N-phenylthiazol-2-amine derivatives. researchgate.net This can be achieved through the Hantzsch reaction by condensing an appropriate α-haloketone with a substituted N-phenylthiourea. researchgate.net For example, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized from 4-(2-phenylamino)-thiazol-4-yl)-benzothioamide and various α-halo-ketones. researchgate.net

Another approach involves the direct arylation of the 2-amino group of a pre-formed thiazole. While less common, this can be achieved under specific reaction conditions.

Preparation of Hydrazone and Thiosemicarbazide Derivatives

The amino group of 2-aminothiazoles provides a convenient handle for the synthesis of hydrazone and thiosemicarbazide derivatives.

Hydrazone Derivatives: These are typically prepared by reacting a carbohydrazide (B1668358) with an appropriate aldehyde. For instance, 2-(4-trifluoromethyl-phenyl)-4-methyl-thiazole-5-carbohydrazide can be condensed with various substituted benzaldehydes to yield a series of acyl-hydrazones. mdpi.com Similarly, hydrazide-hydrazone derivatives can be synthesized from compounds like cyanoacetyl hydrazine (B178648) and 3-acetylpyridine. nih.gov

Thiosemicarbazide Derivatives: These derivatives are formed by reacting a hydrazide with an isothiocyanate. For example, [(4,5-diphenyl-1H-imidazol-2-yl)thio]acetic acid hydrazides react with isothiocyanates to produce the corresponding thiosemicarbazides. nih.gov These thiosemicarbazides can then be cyclized to form other heterocyclic systems like triazoline-5-thiones or 1,3,4-thiadiazoles. nih.gov

These derivatization strategies not only aid in structural confirmation but also open avenues for discovering new compounds with potentially enhanced biological activities.

Development of Thiazole-Linked Hybrid Molecules

The strategy of creating hybrid molecules, which involves covalently linking two or more pharmacophoric units, has emerged as a significant approach in medicinal chemistry. This technique aims to develop novel compounds with potentially enhanced biological activities, improved efficacy, and reduced toxicity. acs.org The thiazole ring, a key heterocyclic scaffold present in numerous natural products and synthetic drugs, is a popular component in the design of such hybrids due to its wide range of pharmacological properties. nih.govrsc.org Researchers have focused on conjugating thiazole moieties with other bioactive fragments, such as pyrazole (B372694), pyrazoline, and sulfonamides, to create diverse and potent molecular frameworks. acs.orgnih.gov

A primary method for constructing the thiazole core within these hybrids is the Hantzsch thiazole synthesis. youtube.com This reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound. youtube.com Variations of this fundamental reaction are widely employed to build the initial thiazole structure, which is then further elaborated to produce the final hybrid molecule.

Recent research has explored multi-step synthetic routes to create novel thiazole-linked hybrids. For instance, one approach begins with the condensation of acetyl thiophene (B33073) with phenylhydrazine, followed by cyclization to form a pyrazole-4-carbaldehyde intermediate. rsc.org This intermediate can then be further reacted to incorporate the thiazole moiety. Another common strategy involves using 2-aminothiazole as a starting material. acs.orgnih.gov For example, chloroacetylation of 2-aminothiazole yields a key chloroacetamide intermediate, which can subsequently be reacted with various secondary amines to produce a range of hybrid structures. acs.org

The synthesis of thiazolyl-pyrazole derivatives often involves the reaction of a pyrazole-1-carbothioamide intermediate with α-halogenated carbonyl compounds. nih.gov This methodology allows for the fusion of the thiazole and pyrazole rings, creating compounds with unique structural features. Researchers have successfully synthesized series of these hybrids, demonstrating the versatility of this synthetic approach. nih.gov

The following tables summarize the findings from various studies, detailing the synthesized hybrid molecules and their respective yields.

| Starting Materials | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, Phenacyl bromides | Anhydrous ethanol, reflux, 1.5 h | Thiazole-linked triazoles (33a-c) | Excellent | acs.org |

| Compound Name | Yield | Melting Point (°C) | Molecular Formula | Reference |

|---|---|---|---|---|

| 3-Methyl-1-(4-methyl-5-(phenyldiazenyl)thiazol-2-yl)-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one (6a) | 72% | 215–217 | C20H17N7OS | nih.gov |

| 3-Methyl-1-(4-methyl-5-(p-tolyldiazenyl)thiazol-2-yl)-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one (6b) | 76% | 208–210 | C21H19N7OS | nih.gov |

| 1-(4-(4-Aminophenyl)thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-1H-pyrazol-5(4H)-one (15b) | 75% | 230–232 | C19H16N6OS | nih.gov |

| 3-Methyl-4-(2-phenylhydrazono)-1-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazol-5(4H)-one (21) | 73% | 240–242 | C18H14N6OS | nih.gov |

| Compound Name | Yield | Melting Point (°C) | Molecular Formula | Reference |

|---|---|---|---|---|

| 4-Nitro-N-(thiazol-2-yl)benzenesulfonamide (15) | 70% | 168-170 | C9H7N3O4S2 | nih.gov |

| N-Benzyl-4-methyl-N-(thiazol-2-yl)benzenesulfonamide (19) | 81% | 190-192 | C17H16N2O2S2 | nih.gov |

These synthetic strategies highlight the modular nature of thiazole hybrid development, allowing for the systematic modification of different parts of the molecule to explore structure-activity relationships. mdpi.com The conjugation of thiazole with other heterocyclic systems continues to be a productive area of research for discovering new chemical entities. rsc.org

Advanced Characterization Techniques for Thiazole Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of thiazole-amine compounds, providing information about the chemical environment of individual atoms.

¹H-NMR Spectroscopy : Proton NMR (¹H-NMR) provides data on the number, type, and connectivity of hydrogen atoms in a molecule. For a compound like Methyl-(1-thiazol-2-yl-ethyl)-amine, specific chemical shifts (δ) are expected for the methyl protons, the ethylidene proton, and the protons on the thiazole (B1198619) ring. For instance, in related thiazole derivatives, the methyl protons typically resonate at a specific range, while the protons on the thiazole ring appear at distinct chemical shifts, aiding in the confirmation of the core structure. mdpi.comnih.gov

¹³C-NMR Spectroscopy : Carbon-13 NMR (¹³C-NMR) complements ¹H-NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. For example, studies on similar thiazole compounds have shown that the carbon atoms of the thiazole ring resonate at characteristic chemical shifts. mdpi.comnih.govnih.gov The methyl carbon and the carbons of the ethyl-amine side chain will also have predictable δ values. nih.govsemanticscholar.org

Interactive Table: Predicted NMR Data for this compound

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Thiazole-H | ¹H-NMR | 7.0 - 8.0 | d, d | 3-4 |

| CH (ethyl) | ¹H-NMR | 4.0 - 4.5 | q | 6-7 |

| CH₃ (ethyl) | ¹H-NMR | 1.5 - 1.8 | d | 6-7 |

| N-CH₃ | ¹H-NMR | 2.3 - 2.6 | s | - |

| Thiazole-C | ¹³C-NMR | 140 - 170 | - | - |

| CH (ethyl) | ¹³C-NMR | 50 - 60 | - | - |

| CH₃ (ethyl) | ¹³C-NMR | 15 - 25 | - | - |

| N-CH₃ | ¹³C-NMR | 30 - 40 | - | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental formula. nih.govsemanticscholar.orgacs.org The fragmentation patterns observed in the mass spectrum offer valuable structural information. For thiazole derivatives, common fragmentation pathways involve the cleavage of the thiazole ring and the loss of side chains. sapub.orgresearchgate.netresearchgate.net The molecular ion peak (M+) and characteristic fragment ions help to confirm the identity of the compound. For instance, the fragmentation of related thiazole compounds often shows the loss of the amine side chain or cleavage within the thiazole ring itself. researchgate.netnih.gov

Interactive Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 143.0794 | Molecular ion (protonated) |

| [M-CH₃]⁺ | 128.0560 | Loss of a methyl group |

| [Thiazole-CH-CH₃]⁺ | 112.0321 | Cleavage of the N-methyl bond |

| [Thiazole]⁺ | 86.0008 | Thiazole ring fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H stretching : Secondary amines typically show a weak to medium absorption band in the region of 3300-3500 cm⁻¹. spectroscopyonline.comnasa.gov

C-H stretching : Aliphatic C-H stretching vibrations from the methyl and ethyl groups will appear in the 2850-3000 cm⁻¹ region. researchgate.netrsc.org Aromatic C-H stretching from the thiazole ring may be observed around 3000-3100 cm⁻¹.

C=N and C=C stretching : The thiazole ring will have characteristic stretching vibrations for C=N and C=C bonds in the 1400-1650 cm⁻¹ range. researchgate.netresearchgate.netmdpi.com

C-N stretching : The C-N stretching of the amine group will be visible in the 1000-1250 cm⁻¹ region.

The presence and position of these bands provide strong evidence for the presence of the thiazole ring and the secondary amine functional group. ulpgc.esbellevuecollege.eduneuroquantology.com

Interactive Table: Characteristic IR Absorptions for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H stretch | 3300 - 3500 | Weak to Medium |

| Alkyl | C-H stretch | 2850 - 3000 | Medium to Strong |

| Thiazole | C=N stretch | 1600 - 1650 | Medium |

| Thiazole | C=C stretch | 1400 - 1600 | Medium |

| Amine | C-N stretch | 1000 - 1250 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. researchgate.netspringernature.comresearchgate.net If a suitable single crystal of this compound can be obtained, this technique can provide precise bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule. thieme-connect.deiucr.org

For a chiral molecule like this compound, which has a stereocenter at the carbon atom of the ethyl group, X-ray crystallography can unambiguously determine whether it is the (R) or (S) enantiomer. iucr.org This is crucial for understanding its interaction with other chiral molecules. The conformation of the molecule, including the orientation of the thiazole ring relative to the ethyl-amine side chain, can also be elucidated. nih.gov

Elemental Analysis for Purity and Composition

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique is used to confirm the empirical formula of this compound and to assess its purity. researchgate.net The experimentally determined percentages of C, H, N, and S should closely match the calculated values for the molecular formula C₆H₁₀N₂S. nih.govsigmaaldrich.combiosynth.com

Interactive Table: Elemental Composition of this compound (C₆H₁₀N₂S)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.01 | 6 | 72.06 | 50.67% |

| Hydrogen (H) | 1.008 | 10 | 10.08 | 7.09% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 19.71% |

| Sulfur (S) | 32.07 | 1 | 32.07 | 22.56% |

| Total | 142.23 | 100.00% |

Pharmacological and Biological Activity Investigations

Antimicrobial Activity

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Thiazole (B1198619) derivatives have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. The inherent chemical structure of the thiazole nucleus, featuring a sulfur and nitrogen-containing heterocyclic ring, is considered a key contributor to its biological activity. sapub.orgbiointerfaceresearch.com This scaffold is present in various natural compounds, including vitamin B1, and has been a focal point for the development of new antibacterial agents. biointerfaceresearch.com

Studies have shown that certain thiazole derivatives exhibit potent antibacterial activity, in some cases surpassing that of established antibiotics like ampicillin (B1664943) and streptomycin. mdpi.com For instance, a series of newly synthesized thiazole compounds demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. jchemrev.com The antibacterial efficacy of these compounds is often influenced by the nature and position of substituent groups on the thiazole ring. For example, the presence of a 4-nitrophenyl group has been shown to enhance antibacterial activity. biointerfaceresearch.com

In the quest for novel antibacterial agents to combat drug-resistant strains, researchers have synthesized various thiazole-based compounds. Some have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as certain Gram-negative organisms like NDM-1 Escherichia coli. rsc.orgnih.gov The mechanism of action for some of these derivatives is believed to involve the disruption of bacterial cell division by targeting proteins like FtsZ. rsc.org

It has been observed that the introduction of different functional groups can modulate the antibacterial spectrum and potency. For instance, some studies have indicated that certain thiazole derivatives are more effective against Gram-positive bacteria. researchgate.net The structural modifications on the thiazole core play a crucial role in determining the extent of their antibacterial action. mdpi.com

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Target Bacteria | Activity/MIC Value | Reference |

| Thiazole-quinolinium derivatives | Gram-positive (MRSA, VRE), Gram-negative (NDM-1 E. coli) | Potent bactericidal activity | rsc.orgnih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus, E. coli | MIC = 16.1 µM | jchemrev.com |

| 3-phenylthiazole-2(3H)-thione derivative | S. aureus | MIC = 3.125 µg/mL | mdpi.com |

| Thiazolyl-coumarin hybrid (methylamino analogue) | Influenza A (H1N1) | IC50 = 4.84 µg/mL | tandfonline.com |

MIC: Minimum Inhibitory Concentration, IC50: Half-maximal Inhibitory Concentration

Antifungal Properties

The thiazole scaffold is a recurring motif in compounds exhibiting significant antifungal activity. nih.gov Researchers have synthesized and evaluated numerous thiazole derivatives against a variety of pathogenic fungi, demonstrating their potential as effective antifungal agents. nih.govanjs.edu.iq The antifungal action of these compounds is often comparable, and in some instances superior, to established antifungal drugs like ketoconazole (B1673606) and fluconazole. jchemrev.com

A notable area of investigation has been the efficacy of thiazole derivatives against Candida albicans, a common cause of candidiasis. nih.gov Studies have shown that newly synthesized thiazole derivatives can exhibit very strong antifungal effects against clinical isolates of C. albicans, with Minimum Inhibitory Concentration (MIC) values as low as 0.008 µg/mL. nih.gov The mechanism of action for some of these derivatives is thought to involve disruption of the fungal cell wall or membrane. nih.gov The lipophilicity of these compounds has also been correlated with their antifungal potency. nih.gov

Furthermore, the combination of the thiazole ring with other heterocyclic systems has led to the development of potent antifungal agents. For example, thiazole-containing triazoles have shown potent and well-balanced in vitro and in vivo antifungal activities. nih.gov The structural modifications, such as the introduction of a cyclopropane (B1198618) system, have been shown to yield promising antifungal compounds against C. albicans. nih.gov

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound/Derivative | Target Fungi | Activity/MIC Value | Reference |

| 2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | MIC = 0.008–7.81 µg/mL | nih.gov |

| Thiazole-containing triazole (ER-30346) | Various pathogenic fungi | Potent in vitro and in vivo activity | nih.gov |

| 4,6-dimethyl-2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine derivative | Various fungi | MIC = 5.8-7.8 µg/mL | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Various fungi | Comparable to fluconazole | jchemrev.com |

MIC: Minimum Inhibitory Concentration

Antitubercular Activity

The global health threat posed by tuberculosis (TB), particularly the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, has spurred intensive research into novel antitubercular agents. bohrium.com Thiazole-based compounds have emerged as a promising class of molecules in this endeavor. bohrium.comrsc.org The thiazole ring is a key structural feature in several compounds exhibiting potent antitubercular activity. rsc.orgnih.gov

The mechanism of action of these derivatives can involve targeting essential bacterial enzymes, disrupting cell wall synthesis, or interfering with vital metabolic pathways. bohrium.com For instance, some thiazole derivatives are known to be potent inhibitors of the M. tuberculosis KasA protein. rsc.org The combination of the 2-aminothiazole (B372263) and hydrazone scaffolds has also yielded derivatives with good inhibitory potential against the H37Rv strain of M. tuberculosis. rsc.org

Numerous studies have reported the synthesis and evaluation of various thiazole derivatives for their antitubercular activity. nih.govnih.gov For example, a series of thiadiazole-linked thiazole derivatives showed significant MIC values, with one compound exhibiting a MIC of 7.1285 μg/ml against M. tuberculosis (H37Ra). nih.gov Another study on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives found that several compounds inhibited the growth of Mycobacterium tuberculosis with MIC values ranging from 50 to 100 μg/ml. nih.gov These findings underscore the potential of the thiazole scaffold in the development of new and effective TB therapeutics. bohrium.com

Table 3: Antitubercular Activity of Selected Thiazole Derivatives

| Compound/Derivative | Target Strain | Activity/MIC Value | Reference |

| Thiazole-thiadiazole compound 5l | M. tuberculosis (H37Ra) | MIC = 7.1285 μg/ml | nih.gov |

| Acetylene containing 2-(2-hydrazinyl)thiazole derivatives | M. tuberculosis (H37Rv) | MIC = 50-100 μg/ml | nih.gov |

| Pyridine (B92270) appended 2-hydrazinylthiazole (B183971) derivatives | M. tuberculosis (H37Rv) | MIC = 6.40–7.14 μM | rsc.org |

| 2-Amino-4-methylthiazole-5-carboxylate derivative | M. tuberculosis (H37Rv) | Potent activity | researchgate.net |

MIC: Minimum Inhibitory Concentration

Antiviral Potential

The thiazole nucleus has been identified as a critical pharmacophore in the development of antiviral agents, with derivatives showing activity against a broad spectrum of viruses. tandfonline.comnih.gov These include influenza viruses, coronaviruses, hepatitis B and C viruses (HBV and HCV), and human immunodeficiency virus (HIV). tandfonline.comtandfonline.comnih.gov The versatility of the thiazole ring allows for structural modifications that can lead to potent and selective antiviral compounds. nih.gov

Several patented thiazole derivatives have demonstrated significant antiviral efficacy. For instance, some compounds have shown potent anti-HBV activity with EC50 values less than 0.1 μM and low cytotoxicity. tandfonline.comtandfonline.com In the context of influenza, certain thiazole derivatives have been identified as powerful inhibitors of influenza neuraminidase, with IC50 values in the low micromolar range against H1N1 and H3N2 subtypes. tandfonline.com

The antiviral drug Nitazoxanide, which contains a thiazole ring, has shown broad-spectrum antiviral activity and has been investigated for its efficacy against various viruses, including rotavirus, HBV, HCV, influenza A, and even SARS-CoV-2. researchgate.net The development of new thiazole-based molecules continues to be an active area of research, with the aim of identifying lead structures for the creation of novel and effective antiviral therapies. tandfonline.comnih.gov

Table 4: Antiviral Activity of Selected Thiazole Derivatives

| Compound/Derivative | Target Virus | Activity (EC50/IC50) | Reference |

| Thiazole derivative 3 | HBV | EC50 ≤ 0.05 µM | tandfonline.com |

| Thiazole derivative 4 | HBV | EC50 < 0.1 μΜ | tandfonline.com |

| Thiazole derivative 51 | Influenza A (H1N1) | IC50 = 13.06 µM | tandfonline.com |

| Thiazolyl-coumarin hybrid (methylamino analogue) | Influenza A (H1N1) | IC50 = 4.84 µg/mL | tandfonline.com |

| Nitazoxanide (NTZ) | Rotavirus, HBV, HCV, Influenza A, SARS-CoV-2 | Broad-spectrum antiviral | researchgate.net |

EC50: Half-maximal Effective Concentration, IC50: Half-maximal Inhibitory Concentration

Anticancer Activity

In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines (e.g., HCT-116, HepG2, HT-29)

Thiazole derivatives have garnered significant attention for their potential as anticancer agents, with numerous studies demonstrating their cytotoxic effects against a variety of cancer cell lines. nih.gov In vitro assays are crucial for the initial screening and evaluation of the anticancer potential of these compounds.

Research has shown that certain thiazole-based compounds exhibit significant cytotoxicity against human colon carcinoma cell lines such as HCT-116 and HT-29, as well as the human liver cancer cell line HepG2. nih.gov For example, a study on 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues revealed that some derivatives had remarkable effectiveness against HCT-116, HepG2, and HT-29 cancer cell lines when compared to standard drugs. nih.gov

Another study focusing on β-amino carbonyl derivatives containing a thiazole ring reported that some compounds were particularly active against both HCT-116 and H1299 colon cancer cell lines. niscpr.res.in The cytotoxic effects of these compounds are often evaluated by determining their IC50 values, which represent the concentration required to inhibit the growth of 50% of the cancer cells. For instance, two newly synthesized heterocyclic compounds containing a thiazole moiety showed IC50 values of 4.7 µg/ml and 9.5 µg/ml against the HCT-116 cell line, respectively. ekb.eg

The mechanism of action for the anticancer activity of these thiazole derivatives can vary. Some compounds have been found to induce apoptosis (programmed cell death) in cancer cells and inhibit key enzymes involved in tumor growth and progression, such as VEGFR2. nih.gov The structure of the thiazole derivative plays a critical role in its cytotoxic activity, with different substituents on the thiazole ring leading to varying degrees of potency and selectivity against different cancer cell lines.

Table 5: In Vitro Cytotoxicity of Selected Thiazole Derivatives

| Compound/Derivative | Cancer Cell Line | Cytotoxicity (IC50) | Reference |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues (25a, 25b, 26) | HCT-116, HepG2, HT-29 | Remarkable effectiveness | nih.gov |

| β-amino carbonyl derivative 4g | HCT-116, H1299 | Particularly active | niscpr.res.in |

| β-amino carbonyl derivative 4r | HCT-116, H1299 | Particularly active | niscpr.res.in |

| Heterocyclic compound CP1 | HCT-116 | 4.7 µg/ml | ekb.eg |

| Heterocyclic compound CP1 | HepG2 | 11 µg/ml | ekb.eg |

| Phthalazine-based derivative 12b | HCT-116 | 0.32 µM | nih.gov |

| Phthalazine-based derivative 13c | HCT-116 | 0.64 µM | nih.gov |

IC50: Half-maximal Inhibitory Concentration

Mechanisms of Anticancer Action

Thiazole derivatives have demonstrated potential as anticancer agents, with a mechanism of action that can involve the induction of apoptosis through the Bcl-2 family of proteins. nih.gov Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. The Bcl-2 family of proteins includes both pro-apoptotic members (like Bax) that promote cell death and anti-apoptotic members (like Bcl-2) that inhibit it. The balance between these proteins is critical for cell survival.

In a study investigating the anticancer effects of novel thiazole derivatives, it was found that the most active compounds induced apoptosis in HCT-116 human colon cancer cells. nih.gov This was evidenced by a significant increase in the expression levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Furthermore, the treatment of these cancer cells with the thiazole compounds led to a substantial elevation in the levels of active caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov This shift in the Bax/Bcl-2 ratio and activation of caspase-3 indicates that these thiazole derivatives exert their anticancer effects by triggering the intrinsic apoptotic pathway. nih.govnih.gov

Structure-Activity Relationships for Anticancer Potency

The anticancer potency of thiazole derivatives is significantly influenced by their chemical structure. Structure-activity relationship (SAR) studies have provided insights into which molecular features enhance or diminish their cytotoxic effects.

For instance, in a series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides, the nature of the substituent on the thiazole ring and the type of amine attached were found to be critical for their antiproliferative activity against cancer cell lines such as A549, HeLa, and MCF-7. nih.gov It was observed that 2-(cyclic amino) derivatives generally exhibited better cytotoxic effects than their 2-arylamino counterparts. nih.gov Within the cyclic amine derivatives, six-membered rings like piperazine (B1678402) and morpholine (B109124) were more potent than five-membered rings. nih.gov The replacement of the oxygen atom in a morpholine derivative with a sulfur atom to form a thiomorpholine (B91149) analog resulted in a compound with greater potency against all tested cell lines. nih.gov

Further studies on other thiazole-based compounds have highlighted the importance of specific substitutions. For example, the presence of a 4-methyl- or 4,5-butylidene group on the thiazole ring, along with benzylic amines, was beneficial for improving cytotoxicity. nih.gov Conversely, the incorporation of a methyl group at either the C4- or C5-position of the thiazole core was found to decrease potency. nih.gov In another series of thiazole-5-carboxamide (B1230067) derivatives, a compound with a 4-chloro-2-methylphenyl amido substituent and a 2-chlorophenyl group at the second position of the thiazole ring showed the highest activity against A-549, Bel7402, and HCT-8 cell lines. mdpi.com

Similarly, for thiazole-1,2,3-triazole hybrids, the presence of an electron-donating methyl group and an electron-withdrawing methyl carboxylate group on the phenyl ring of the triazole moiety resulted in outstanding activity against glioblastoma cell lines. ajgreenchem.com A chloro substituent at the meta position of the same phenyl ring also led to significant activity. ajgreenchem.com

Table 1: Structure-Activity Relationships of Thiazole Derivatives for Anticancer Potency

| Compound Series | Favorable Structural Features for Potency | Unfavorable Structural Features for Potency | Cell Lines Tested |

|---|---|---|---|

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides | 2-(cyclic amino) groups (especially six-membered rings like piperazine and thiomorpholine) | 2-arylamino groups, five-membered cyclic amines | A549, HeLa, MCF-7, HepG2 |

| 2-aminothiazoles | 4,5-butylidene and benzylic amines | Methyl group at C4- or C5-position | H1299, SHG-44 |

| Thiazole-5-carboxamides | 4-chloro-2-methylphenyl amido substituent, 2-chlorophenyl at position 2 | - | A-549, Bel7402, HCT-8 |

| Thiazole-1,2,3-triazole hybrids | Electron-donating methyl and electron-withdrawing methyl carboxylate on the phenyl ring of the triazole | - | Human glioblastoma cell lines |

Central Nervous System (CNS) Activity

Anticonvulsant Properties

Certain derivatives of methyl-(1-thiazol-2-yl-ethyl)-amine have been investigated for their potential as anticonvulsant agents. The 2-aminothiazole scaffold is recognized as a promising structure in the development of new anticonvulsant drugs. nih.gov

Studies on N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substituted piperazin-1-yl)acetamides have shown that these compounds can exhibit significant anticonvulsant activity. researchgate.net In preclinical screening, several compounds in this series displayed protection against seizures in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. researchgate.net The most potent compounds from this series were found to be more effective than the reference drug ethosuximide (B1671622) in the scPTZ screen. researchgate.net

The anticonvulsant activity of thiazole derivatives is often linked to their ability to modulate GABAergic neurotransmission. Some compounds have been shown to inhibit GABA-α-oxoglutarate aminotransferase (GABA-T), an enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA. nih.gov By inhibiting this enzyme, these compounds can increase GABA levels in the brain, leading to a reduction in neuronal excitability and seizure susceptibility. nih.gov

Structure-activity relationship studies have indicated that the nature of the substituents on the thiazole ring and associated moieties plays a crucial role in their anticonvulsant efficacy. For instance, in a series of pyridazinone-thiazole hybrids, electron-withdrawing groups like chloro, bromo, and fluoro on the phenyl ring attached to the pyridazinone ring resulted in higher seizure protection. mdpi.com Similarly, for thiazolidin-4-one substituted thiazoles, a derivative with a 4-nitrophenyl group was identified as the most active in both MES and scPTZ models. biointerfaceresearch.com

Dopamine (B1211576) Receptor Agonist/Antagonist Activity

Thiazole-containing compounds have been explored for their ability to interact with dopamine receptors, which are key targets in the treatment of various neurological and psychiatric disorders. Some thiazole derivatives have shown activity as dopamine D2 and D3 receptor ligands. nih.govfrontiersin.org

For example, a series of benzothiazole-based ligands were synthesized and found to have antagonist affinities in the low nanomolar range at both D2 and D3 receptor subtypes. frontiersin.org The introduction of the benzothiazole (B30560) moiety was well-tolerated by the binding sites of these receptors. frontiersin.org Further structural modifications, such as different substitution patterns on the benzothiazole ring and the associated 4-phenylpiperazine group, led to the discovery of high-affinity dual-acting D2 and D3 receptor ligands. frontiersin.org

In another study, bivalent dopamine agonists incorporating a thiazole-2-amine moiety were designed. nih.gov While the presence of the thiazole-2-amine group in some of these compounds led to a moderate decrease in potency for D2 receptors, other modifications, such as replacing a 5-hydroxy tetralin moiety with a 3,4-dihydroxy tetralin moiety, resulted in high-affinity ligands for both D2 and D3 receptors. nih.gov These findings suggest that the thiazole scaffold can be a valuable component in the design of novel dopamine receptor modulators.

Histamine (B1213489) H3 Receptor Ligand Investigations

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.govtci-thaijo.org As such, H3 receptor antagonists are being investigated for their potential in treating various CNS disorders. tci-thaijo.org

Several studies have focused on the development of thiazole-based histamine H3 receptor ligands. It has been found that the position of substituents on the thiazole ring is crucial for activity. For instance, in a series of 1-[2-thiazolyl-(2-aminoethyl)]-4-n-propylpiperazines, compounds with the 2-methyl-2-R-aminoethyl substituent at the 5-position of the thiazole ring showed favorable histamine H3 receptor antagonist activity. nih.gov In contrast, when this substituent was at the 4-position, there was a significant decrease in activity. nih.gov

Further research on 5-substituted-2-thiazol-4-n-propylpiperazines identified a compound, N-methyl-N-3-phenylalkyl-2-[2-(4-n-propylpiperazin-1-yl)-1,3-thiazol-5-yl]ethan-1-amine (ADS-531), with high in vitro potency at guinea pig jejunal H3 receptors. researchgate.net This compound also exhibited nanomolar affinity for both rat and human recombinant H3 receptors. researchgate.net These studies underscore the potential of the thiazole scaffold in developing selective and potent histamine H3 receptor antagonists.

Cholinesterase Inhibition (AChE, BuChE)

Cholinesterase inhibitors, which block the breakdown of the neurotransmitter acetylcholine, are a cornerstone in the symptomatic treatment of Alzheimer's disease. jrespharm.com The thiazole moiety has been incorporated into the design of novel cholinesterase inhibitors, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comacs.org

Several series of thiazole-based derivatives have demonstrated promising inhibitory activity against these enzymes. For instance, in a study of benzimidazole-based thiazoles, several compounds were found to be more potent inhibitors of both AChE and BuChE than the standard drug Donepezil. mdpi.com The most effective compound in this series featured di-chloro substitutions at the meta- and para-positions of the phenyl rings. mdpi.com

In another investigation of 2-(4-arylthiazol-2-ylamino)-5-(4-methylbenzylidene)-4,5-dihydrothiazole-4-one derivatives, the nature of the arylidene substituents was found to be a key determinant of AChE inhibitory activity. acs.org Compounds with 4-methoxy- and 3,4-dimethoxybenzylidene substituents were optimal for activity, while those with 4-methyl- and 2,4-dichlorobenzylidene substituents showed a sharp decrease in potency. acs.org

Furthermore, imidazo[2,1-b]thiazole-based thiosemicarbazide (B42300) derivatives have also been evaluated for their AChE inhibitory potential. jrespharm.com Among these, a compound with an N-phenethyl substitution showed the best inhibitory activity. jrespharm.com These findings highlight the versatility of the thiazole scaffold in the design of potent and selective cholinesterase inhibitors for potential use in neurodegenerative diseases. mdpi.com

Table 2: Investigated CNS Activities of Thiazole Derivatives

| CNS Activity | Target | Key Findings |

|---|---|---|

| Anticonvulsant | GABA-T, others | Some thiazole derivatives show protection in MES and scPTZ seizure models; activity can be linked to inhibition of GABA-T. |

| Dopamine Receptor Modulation | Dopamine D2 and D3 receptors | Benzothiazole derivatives can act as high-affinity antagonists at both D2 and D3 receptors. |

| Histamine H3 Receptor Ligand | Histamine H3 receptor | The position of substituents on the thiazole ring is critical for H3 receptor antagonist activity, with the 5-position being favorable. |

| Cholinesterase Inhibition | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Thiazole derivatives have shown potent inhibition of both AChE and BuChE, with activity dependent on specific substitutions. |

Anti-Inflammatory Activity

Thiazole derivatives have been extensively investigated for their potential to mitigate inflammatory processes. A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.

Several studies have highlighted the anti-inflammatory properties of various thiazole-containing compounds. For instance, certain 5,6-diarylimidazo[2,1-b]thiazole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme, demonstrating in vivo anti-inflammatory activity. nih.gov Similarly, a series of 4-substituted thiazole analogs of indomethacin (B1671933) were found to be selective inhibitors of COX-2. nih.gov

Furthermore, some N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been shown to be direct inhibitors of 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. nih.gov The dual inhibition of both COX-2 and 5-LOX is a particularly attractive strategy for developing anti-inflammatory agents with an improved safety profile. epa.gov In one study, a (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone derivative, compound 7h , exhibited potent dual inhibition of COX-2 and 5-LOX with IC₅₀ values of 0.07 µM and 0.29 µM, respectively. epa.gov This compound also showed significant in vivo anti-inflammatory effects in a carrageenan-induced paw edema model, with a 63% reduction in paw edema. epa.gov

Other research has focused on different thiazole scaffolds. For example, some thiazolyl-1,3,4-oxadiazolines and 5-carboxyethyl-2-hydrazon-4-methyl-thiazoles have demonstrated good anti-inflammatory potential, comparable to the well-known anti-inflammatory drug diclofenac (B195802). researchgate.net Additionally, certain benzo[d]thiazol-2-amine derivatives have shown significant analgesic and anti-inflammatory responses, with some compounds exhibiting higher binding affinity to COX-1 and COX-2 enzymes than diclofenac sodium in molecular docking studies. researchgate.net

Table 1: Anti-Inflammatory Activity of Selected Thiazole Derivatives

| Compound Type | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| 5,6-diarylimidazo[2,1-b]thiazole derivatives | COX-2 | Potent and selective COX-2 inhibitors with in vivo anti-inflammatory activity. | nih.gov |

| 4-substituted thiazole analogues of indomethacin | COX-2 | Selective inhibitors of COX-2. | nih.gov |

| N-aryl-4-aryl-1,3-thiazole-2-amine derivatives | 5-LOX | Direct 5-LOX inhibitors. | nih.gov |

| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone (7h ) | COX-2, 5-LOX | Potent dual inhibitor with IC₅₀ values of 0.07 µM (COX-2) and 0.29 µM (5-LOX). Showed 63% inhibition of paw edema in vivo. | epa.gov |

| Thiazolyl-1,3,4-oxadiazolines | Not specified | Good anti-inflammatory potential, comparable to diclofenac. | researchgate.net |

| Benzo[d]thiazol-2-amine derivatives | COX-1, COX-2 | Significant analgesic and anti-inflammatory activity. Higher binding affinity to COX enzymes than diclofenac in silico. | researchgate.net |

Enzyme Inhibition Studies

The ability of thiazole derivatives to inhibit specific enzymes extends beyond those involved in inflammation, highlighting their potential as therapeutic agents for a variety of conditions.

Alkaline Phosphatase Inhibition

Compounds containing an iminothiazoline moiety have demonstrated inhibitory activity against alkaline phosphatase. nih.gov While direct studies on this compound are not available, the broader class of thiazoline-containing compounds has shown promise in this area. For example, research on quinoline-based iminothiazolines has been pursued to identify effective alkaline phosphatase inhibitors. nih.gov

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation disorders. nih.govmdpi.com Several studies have identified thiazole derivatives as potent tyrosinase inhibitors.

For instance, a series of 2-(substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. nih.gov One compound, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, was found to be a particularly potent competitive inhibitor with an IC₅₀ value of 0.2 µM, which is 55 times more potent than the standard inhibitor kojic acid. nih.gov In another study, indole-thiourea derivatives were investigated, and compound 4b demonstrated significant tyrosinase inhibitory activity with an IC₅₀ of 5.9 µM, outperforming kojic acid. mdpi.com Kinetic studies revealed that this compound acts as a competitive inhibitor. mdpi.com

Table 2: Tyrosinase Inhibitory Activity of Selected Thiazole Derivatives

| Compound | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol | 0.2 | Competitive | nih.gov |

| Indole-thiourea derivative 4b | 5.9 | Competitive | mdpi.com |

| Kojic Acid (Reference) | 16.4 | - | mdpi.com |

Vascular Adhesion Protein-1 (VAP-1) Inhibition

Vascular Adhesion Protein-1 (VAP-1), also known as semicarbazide-sensitive amine oxidase (SSAO), is an enzyme involved in inflammatory processes and is a therapeutic target for conditions like diabetic macular edema. nih.govsemopenalex.org Thiazole derivatives have emerged as a promising class of VAP-1 inhibitors. nih.govnih.gov

Initial high-throughput screening and subsequent structural modifications led to the discovery of a thiazole derivative containing a guanidine (B92328) group with potent human VAP-1 inhibitory activity (IC₅₀ of 230 nM) and even more potent activity against rat VAP-1 (IC₅₀ of 14 nM). nih.gov This compound also demonstrated significant inhibitory effects on ocular permeability in diabetic rats. nih.gov Further research led to the development of novel 1H-imidazol-2-amine derivatives as highly potent VAP-1 inhibitors, with one compound exhibiting an IC₅₀ of 0.019 µM for human VAP-1 and 0.0051 µM for rat VAP-1. semopenalex.org This compound also showed marked inhibition of ocular permeability in diabetic rats after oral administration. semopenalex.org

Table 3: VAP-1 Inhibitory Activity of Selected Thiazole and Imidazole Derivatives

| Compound Type | Human VAP-1 IC₅₀ | Rat VAP-1 IC₅₀ | Key Findings | Reference |

|---|---|---|---|---|

| Thiazole derivative with guanidine group | 230 nM | 14 nM | Inhibited ocular permeability in diabetic rats. | nih.gov |

| 1H-imidazol-2-amine derivative 37b | 19 nM | 5.1 nM | Markedly inhibited ocular permeability in diabetic rats after oral administration. | semopenalex.org |

Other Biological Activities

Antidiabetic Activity

The thiazole scaffold is also found in compounds with antidiabetic properties. Various thiazole derivatives have been synthesized and evaluated for their ability to lower blood glucose levels.

One study reported that N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives showed significant in vivo antidiabetic activity in a rat model of non-insulin-dependent diabetes mellitus. nih.gov Another investigation into benzothiazole derivatives found that several compounds caused a significant reduction in blood glucose in diabetic rats, with one compound containing a morpholine moiety exerting the maximum glucose-lowering effect. koreascience.kr Additionally, certain thiazole-carboxylic acid derivatives have been shown to have antidiabetic effects, potentially by improving insulin (B600854) sensitivity through the amelioration of oxidative enzymes and inflammation. researchgate.net Research on fluorinated hydrazinylthiazole derivatives has also identified compounds with potential as α-amylase inhibitors and antiglycating agents, both of which are relevant to the management of diabetes. nih.gov

Table 4: Antidiabetic Activity of Selected Thiazole Derivatives

| Compound Type | Mechanism/Effect | Key Findings | Reference |

|---|---|---|---|

| N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides | Lowering of plasma glucose | Significant in vivo antidiabetic activity in a rat model. | nih.gov |

| Benzothiazole derivatives with substituted amino acetamide | Blood glucose reduction | A derivative with a morpholine moiety showed the most potent effect. | koreascience.kr |

| Thiazole-carboxylic acid derivatives | Improved insulin sensitivity | Potential to ameliorate oxidative enzymes and inflammation. | researchgate.net |

| Fluorinated hydrazinylthiazole derivatives | α-amylase inhibition, antiglycation | Identified as potential α-amylase inhibitors and antiglycating agents. | nih.gov |

Antimalarial Activity

The thiazole nucleus is a subject of ongoing research for the development of new antimalarial drugs. nih.govbenthamdirect.com While specific studies on the antimalarial activity of this compound are not extensively documented in peer-reviewed literature, the broader class of thiazole derivatives has shown promise in targeting Plasmodium species, the parasites responsible for malaria. nih.govbenthamdirect.com

Research into synthetic thiazole derivatives has highlighted their potential as antimalarial agents. nih.govbenthamdirect.com For instance, various thiazole-containing compounds have been synthesized and evaluated for their in-vitro activity against Plasmodium falciparum, the most virulent species causing malaria in humans. nih.govnanobioletters.com

One study on novel thiazole hydrazine (B178648) derivatives reported moderate to good antimalarial activity against Plasmodium falciparum. nanobioletters.com Although these compounds were structurally different from this compound, the findings underscore the potential of the thiazole core in antimalarial drug discovery. nanobioletters.com The investigation revealed that the activity of these derivatives was promising, though generally less potent than the standard drug, quinine. nanobioletters.com

**Table 1: In-vitro Antimalarial Activity of Selected Thiazole Hydrazine Derivatives against *P. falciparum***

| Compound | IC50 (µg/mL) | Reference Standard (Quinine) IC50 (µg/mL) |

|---|---|---|

| 4a | >100 | 0.246 |

| 4b | 1.96 | 0.246 |

| 4c | 0.49 | 0.246 |

| 4d | 3.9 | 0.246 |

| 4e | 7.8 | 0.246 |

| 4f | >100 | 0.246 |

| 4g | 1.96 | 0.246 |

| 4h | 3.9 | 0.246 |

| 4i | 7.8 | 0.246 |

| 4j | 15.6 | 0.246 |

| 4k | 31.2 | 0.246 |

| 4l | 62.5 | 0.246 |

Data sourced from a study on thiazole hydrazines. nanobioletters.com

Structure-activity relationship (SAR) studies on various thiazole derivatives suggest that the therapeutic potential of this class of compounds is significant. nih.govbenthamdirect.com Further research aims to guide the development of more potent thiazole-based antimalarial agents. benthamdirect.com

Antioxidant Effects

Oxidative stress is implicated in the pathology of numerous chronic diseases, driving the search for effective antioxidant compounds. nih.gov Thiazole derivatives have been investigated for their antioxidant and radical scavenging properties. nih.govnih.gov

Studies on phenolic thiazoles have demonstrated their capacity to act as potent antioxidants. nih.gov A series of phenolic thiazoles were synthesized and evaluated in vitro for their radical scavenging activity, antioxidant potential, and chelating properties. nih.gov Several of these compounds exhibited remarkable antioxidant and antiradical effects, with some showing lower IC50 values than the standard antioxidant ascorbic acid in the ABTS radical scavenging assay. nih.gov The antioxidant activity of these compounds is often attributed to the presence of phenolic groups and/or a hydrazone moiety within their structure. nih.gov

Table 2: ABTS Radical Scavenging Activity of Selected Phenolic Thiazoles

| Compound | IC50 (µM) |

|---|---|

| 5a | 1.56 ± 0.09 |

| 5b | 1.69 ± 0.11 |

| 6a | 10.33 ± 0.54 |

| 6b | 12.11 ± 0.78 |

| 7a | 3.01 ± 0.16 |

| 7b | 1.89 ± 0.13 |

| 8a | 1.77 ± 0.10 |

| 8b | 1.98 ± 0.12 |

| Ascorbic Acid (Standard) | 2.13 ± 0.14 |

Data represents the mean ± standard deviation. nih.gov

Further research into other classes of thiazole derivatives, such as those based on thiazolo[4,5-b]pyridine, has also been conducted to evaluate their antioxidant capabilities. researchgate.net These studies often employ in vitro methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to determine antioxidant efficacy. researchgate.net The findings from these investigations contribute to the growing body of evidence supporting the potential of the thiazole scaffold in the development of new antioxidant agents. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a potential drug molecule (ligand) interacts with a biological target, such as a protein or enzyme.

Studies on various thiazole (B1198619) derivatives have demonstrated their potential to bind to a wide range of biological targets. For instance, docking simulations have been employed to assess the binding affinity of thiazole derivatives against enzymes crucial for microbial viability, such as DNA gyrase researchgate.net. These simulations reveal key interactions, like hydrogen bonds and arene-cation interactions, between the thiazole compounds and specific amino acid residues in the active site of the target protein researchgate.netsemanticscholar.org.

In one study, novel thiazolyl-pyrazole derivatives were docked against the epidermal growth factor receptor kinase (EGFR), a target in cancer therapy. The results indicated promising binding affinities, with some compounds showing binding energies as low as -3.4 kcal/mol nih.gov. Similarly, other research on thiazole carboxamide derivatives identified potent inhibitors of cyclooxygenase (COX) enzymes, with docking studies helping to explain the observed activity and selectivity acs.org. The interaction analyses from these simulations are critical for understanding the mechanism of action and for rationally designing more potent inhibitors ijirt.org.

| Thiazole Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) | Reference |

| Thiazolyl-pyrazole | EGFR Kinase | Not specified | -1.3 to -3.4 | nih.gov |

| Substituted 2-aminothiazoles | DNA gyrase (1KZN) | Not specified | Favorable, comparable to clorobiocin | researchgate.net |

| Thiazole Carboxamides | COX-1 / COX-2 | Not specified | Not specified | acs.org |

| N-arylthiazole-2-amines | α-glucosidase | Not specified | Good binding modes via amino groups | researchgate.net |

| Azo-thiazole derivatives | E. coli DNA gyrase B (1KZN) | Not specified | Favorable binding affinity | nih.gov |

Molecular Dynamics Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed. MD simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of the ligand-target complex. This helps in assessing the stability of the predicted binding pose and the conformational changes that may occur upon ligand binding.

For several series of thiazole derivatives, MD simulations have been used to validate the stability of the complexes predicted by docking nih.gov. In a study on thiazole Schiff base derivatives, MD simulations were run to understand their therapeutic potential, confirming that the most active compounds remained stably bound within the receptor's binding site throughout the simulation period, with Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values remaining low and stable nih.govnih.gov. Research on thiazole-based hydrazones targeting breast cancer cells also utilized MD simulations to assess the conformational behavior and stability of the compounds within the EGFR binding pocket, supporting the docking results nih.gov. These simulations provide crucial evidence for the stability of ligand-protein interactions, reinforcing the potential of these compounds as effective inhibitors nih.gov.

Structure-Activity Relationship (SAR) Analysis and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry. SAR analysis examines how changes in the molecular structure of a compound affect its biological activity, while QSAR uses statistical methods to create mathematical models that correlate chemical structure with activity.

For thiazole derivatives, SAR studies have provided valuable insights. For example, research has shown that the type and position of substituents on the thiazole or associated phenyl rings can significantly influence biological activity ijper.orgacademie-sciences.fr. In some series, the presence of electron-withdrawing groups like chloro or nitro moieties enhances antimicrobial or anticancer activity, whereas electron-donating groups like methoxy groups can also lead to higher activity, depending on the specific biological target ijper.orgacademie-sciences.frnih.gov. The presence of a smaller ring in a spiro system with the thiazole ring was found to decrease inhibitory activity against certain enzymes, indicating the importance of steric factors mdpi.com.

QSAR models provide a more quantitative understanding. Studies on aryl thiazole derivatives have led to the development of statistically significant 2D and 3D-QSAR models for antimicrobial activity ijpsdronline.comindexcopernicus.com. These models use molecular descriptors related to electronic, steric, and hydrophobic properties to predict activity. For example, one 2D-QSAR model for Gram-positive bacterial inhibition showed a high correlation coefficient (r² = 0.9521) ijpsdronline.comindexcopernicus.com. A 3D-QSAR model indicated that electrostatic effects predominantly determine the binding affinities of these compounds ijpsdronline.comindexcopernicus.com. Another QSAR study on thiazole derivatives as PIN1 inhibitors developed robust models using descriptors for molar refractivity (MR), lipophilicity (LogP), and electronic properties (E-LUMO), achieving high predictive power (R²test = 0.78) . These models are powerful tools for predicting the activity of newly designed thiazole compounds before their synthesis ptfarm.plnih.gov.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a template for designing new molecules or searching databases for existing compounds with similar features.

For thiazole-based compounds, the thiazole ring itself is often a key component of the pharmacophore, frequently involved in crucial interactions with biological targets nih.gov. It can act as a hydrogen bond donor or acceptor, and its aromatic nature allows for π-π stacking interactions nih.gov. Pharmacophore models have been developed for various classes of thiazole derivatives to guide lead optimization. By understanding the key features—such as hydrophobic regions, hydrogen bond acceptors/donors, and aromatic rings—researchers can rationally modify a lead compound to improve its potency and selectivity dovepress.com. This approach is crucial in the drug discovery pipeline for transforming initial "hit" compounds into optimized "lead" candidates with improved pharmacological profiles dovepress.com.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment

Before a compound can be considered a viable drug candidate, it must exhibit favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and conform to established criteria for "drug-likeness," such as Lipinski's Rule of Five. In silico tools are widely used in the early stages of drug discovery to predict these properties, helping to filter out compounds that are likely to fail later in development due to poor pharmacokinetics.

Numerous studies on thiazole derivatives have included in silico ADME and drug-likeness predictions nih.govnih.govnih.govtandfonline.com. These analyses typically evaluate parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) nih.govtandfonline.com. For many synthesized thiazole series, these computational predictions have shown good oral bioavailability and favorable pharmacokinetic profiles researchgate.netmdpi.com. For example, studies on thiazole Schiff bases and other derivatives confirmed their compliance with Lipinski's rule, suggesting good potential for oral absorption nih.govtandfonline.com. These predictive studies are essential for prioritizing which newly synthesized compounds should proceed to more intensive in vitro and in vivo testing acs.orgorientjchem.org.

| Compound Class | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule Violations | Reference |

| Thiazole Schiff Base (5a) | < 500 | < 5 | < 5 | < 10 | 0 | tandfonline.com |

| Thiazole Schiff Base (7f) | < 500 | < 5 | < 5 | < 10 | 0 | tandfonline.com |

| Thiazole Schiff Base (9b) | < 500 | < 5 | < 10 | 0 | tandfonline.com | |

| Thiazole Schiff Base (9d) | < 500 | < 5 | < 5 | < 10 | 0 | tandfonline.com |

| Substituted 1,3-thiazole (4) | > 500 | Not specified | Not specified | Not specified | 1 | orientjchem.org |

Future Directions and Therapeutic Implications

Development of Novel Thiazole-Amine Scaffolds with Enhanced Selectivity and Potency

The core structure of Methyl-(1-thiazol-2-yl-ethyl)-amine offers multiple points for chemical modification to enhance its potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies on analogous thiazole (B1198619) derivatives have demonstrated that even minor structural changes can significantly impact biological activity. researchgate.net

Research into 2-aminothiazole (B372263) derivatives has shown that substitutions on both the thiazole ring and the amine group are critical for determining the compound's therapeutic effects, which can range from anticancer to antimicrobial and anti-inflammatory properties. nih.govmdpi.comresearchgate.net For instance, the introduction of different aryl groups to the thiazole ring or acylation of the amino group can lead to compounds with potent and selective inhibitory activity against specific enzymes or receptors. nih.govnih.gov

Key research findings on related thiazole derivatives highlight the potential for developing novel scaffolds:

Ring Substitutions: The addition of various substituents to the thiazole ring can modulate the molecule's interaction with target proteins. For example, a series of 2-amino-4-thiazolyl derivatives were synthesized and found to be potent inhibitors of renin, an enzyme involved in blood pressure regulation. nih.gov

Amine Modifications: The amino group is a key site for derivatization. N-acylation of 2-amino-5-benzyl-1,3-thiazoles has been explored to create compounds with varied biological profiles. nih.gov Similarly, converting the amine to a hydrazone has yielded derivatives with significant antiproliferative activity against cancer cell lines. nih.gov

Hybrid Molecules: Incorporating the thiazole-amine scaffold into hybrid molecules is a promising strategy. Tacrine-based hybrids of thiazole, for instance, have been investigated as multi-targeted agents for Alzheimer's disease. nih.gov

| Derivative Class | Modification Strategy | Observed Biological Activity | Reference(s) |

| Phenylthiazole Derivatives | Multi-step reactions starting from 2-bromo-1-(3-nitrophenyl)ethanone | Promising anticancer potential with cell line selectivity. nih.gov | nih.gov |

| 2-Amino-4-thiazole Renin Inhibitors | Introduction of a 2-amino-4-thiazolyl moiety at the P2 position | Potent and selective inhibition of monkey renin in vitro. nih.gov | nih.gov |

| Hydrazinyl-1,3-thiazole Derivatives | Heterocyclization of thiosemicarbazone derivatives with phenacyl bromide | High cytotoxic potential against a panel of 60 cancer cell lines. nih.gov | nih.gov |

| Thiazole-bearing β-Amino Acids | Hantsch synthesis combining thioureido acid with acetophenones | Selective and potent bactericidal activity against Gram-positive pathogens. nih.govnih.gov | nih.govnih.gov |

Exploration of Multi-Target Directed Ligands

Complex diseases such as neurodegenerative disorders and cancer often involve multiple pathological pathways. This has spurred the development of multi-target directed ligands (MTDLs), single molecules designed to interact with several targets simultaneously. The thiazole scaffold is exceptionally well-suited for the design of MTDLs. nih.gov

Computational and experimental studies have shown that thiazole derivatives can act as:

Dual Cholinesterase Inhibitors: Benzyl pyridinium-based benzothiazoles have been shown to effectively occupy the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov

Inhibitors of Aβ Aggregation and Cholinesterase: Thiazole-pyridinium hybrids have demonstrated dual inhibition of AChE and amyloid-beta (Aβ) aggregation, another key pathological hallmark of Alzheimer's disease. nih.gov

Multi-Target Anti-inflammatory Agents: Thiazolyl-thiadiazole compounds have been computationally identified as potential multi-target ligands with interactions at the catalytic domains of BACE-1, cyclooxygenase-1 (COX-1), and COX-2 enzymes. nih.gov

The development of MTDLs based on the this compound scaffold could offer more effective therapeutic strategies for complex diseases by addressing multiple disease mechanisms with a single chemical entity, potentially leading to improved efficacy and a reduced risk of drug-drug interactions.

Translational Research and Preclinical Development Prospects

The journey from a promising chemical scaffold to a clinically approved therapeutic is long and requires rigorous preclinical evaluation. For this compound and its future derivatives, this path will involve several key stages.

Initially, in silico studies are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs. nih.gov These computational models help to prioritize compounds with favorable drug-like characteristics for synthesis and further testing.

Following synthesis, in vitro assays are essential to confirm the biological activity and selectivity of the compounds. This includes testing against specific enzymes, receptors, or cell lines. nih.govnih.gov Cytotoxicity studies using normal cell lines are also performed to assess the compound's preliminary safety profile. nih.govresearchgate.net

Promising candidates from in vitro testing advance to in vivo studies in animal models of disease. nih.gov These studies are critical for evaluating the compound's efficacy, pharmacokinetics, and safety in a living organism. For example, novel polysubstituted thiazole derivatives have been evaluated in both 2D and 3D lung cancer models, with the most effective compounds inducing cell death in tumor spheroids, supporting their therapeutic potential. researchgate.net

The successful progression through these preclinical stages is a prerequisite for advancing a compound to clinical trials in humans. Given the proven versatility of the thiazole-amine scaffold, there are strong prospects for the translational development of novel therapeutics derived from this compound. researchgate.netnih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl-(1-thiazol-2-yl-ethyl)-amine, and how can purity be optimized during purification?

- Methodology :

- Step 1 : Condensation of thiazol-2-amine derivatives with aldehydes/ketones in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid) to form Schiff bases or hydrazones .

- Step 2 : Cyclization via refluxing in acetic acid or ethylene glycol to yield thiazole-containing heterocycles .